2,3,4,9-tetrahydro-1H-carbazol-1-amine

Catalog No.
S637704
CAS No.
118498-95-6
M.F
C12H14N2
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,9-tetrahydro-1H-carbazol-1-amine

CAS Number

118498-95-6

Product Name

2,3,4,9-tetrahydro-1H-carbazol-1-amine

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2

InChI Key

QRSCMXFSQFZBMB-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)N

Synonyms

2,3,4,9-tetrahydro-1H-carbazol-1-amine

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)N

2,3,4,9-Tetrahydro-1H-carbazol-1-amine (CAS 118498-95-6) is a versatile tricyclic building block characterized by a primary amine at the C1 position, adjacent to the indole nitrogen. In pharmaceutical procurement and process chemistry, this compound is highly valued as a direct precursor for amide couplings, urea formations, and stereoselective resolutions [1]. Unlike unsubstituted carbazoles that require harsh, multi-step functionalization, the pre-installed 1-amine provides a highly reactive and sterically defined handle for generating complex libraries of antiviral, antibacterial, and central nervous system agents [2]. Its structural geometry makes it an obligate starting material for synthesizing specific target modulators, including GPR17 antagonists and CpxRA system activators [3].

Substituting 2,3,4,9-tetrahydro-1H-carbazol-1-amine with unsubstituted 2,3,4,9-tetrahydro-1H-carbazole necessitates complex late-stage C-H amination, often requiring photochemical conditions (e.g., Rose Bengal, O2 irradiation) that are difficult to scale and typically cap yields at 60-80% while generating unwanted regioisomers [1]. Furthermore, attempting to use positional isomers, such as the 3-amine derivative, fundamentally alters the spatial projection of downstream functional groups [2]. This geometric shift not only changes the steric hindrance during HATU- or T3P-mediated coupling reactions but also abolishes binding affinity in target-specific applications, such as the colchicine binding site of tubulin or the GPR17 receptor, rendering generic structural analogs useless for these specific medicinal chemistry pathways [3].

Processability: Direct Amide Coupling vs. Multi-Step C-H Functionalization

Procuring the pre-functionalized 1-amine bypasses the need for complex C-H activation. When used in direct HATU- or T3P-mediated couplings with carboxylic acids, 2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives achieve high conversion rates, facilitating the rapid generation of amide libraries [1]. In contrast, starting from unsubstituted tetrahydrocarbazole requires photochemical amination which is difficult to scale and limits yields to approximately 60-80% [2].

Evidence DimensionSynthesis efficiency and scalability
Target Compound DataDirect coupling: high yield, highly scalable
Comparator Or BaselineUnsubstituted 2,3,4,9-tetrahydro-1H-carbazole (Requires photochemical C-H amination: 60-80% yield)
Quantified DifferenceEliminates a complex photochemical step, improving overall throughput and scalability.
ConditionsIndustrial scale-up vs. laboratory photochemical C-H functionalization

Bypassing late-stage C-H amination significantly reduces process time and equipment costs in API manufacturing.

Precursor Suitability: Resolution and Enantiopurity in Scale-Up

The racemic 1-amine serves as an ideal precursor for large-scale enantiopure drug synthesis. It readily forms unique diastereomeric salts, such as the 2-picolinic acid salt, which can be resolved or subjected to chiral supercritical fluid chromatography. This approach has been validated in 200-gallon reactor scale-ups, delivering multi-kilogram batches of target compounds with >99.5% enantiomeric purity [1]. Attempting asymmetric synthesis from earlier precursors often results in lower overall yields and requires expensive chiral catalysts [2].

Evidence DimensionEnantiomeric excess (ee) and scale
Target Compound DataResolved to >99.5% ee at multi-kilogram scale via salt formation
Comparator Or BaselineEarly-stage asymmetric catalysis (Higher cost, variable scale-up yields)
Quantified DifferenceAchieves >99.5% ee at the 200-gallon reactor scale via reliable salt resolution.
ConditionsProcess scale-up for antiviral API manufacturing

Provides a highly scalable and cost-effective route to enantiopure APIs without relying exclusively on expensive asymmetric transition-metal catalysis.

Application-Critical Performance: Obligate Scaffold for Target Activation

The specific C1-amine vector is critical for downstream biological activity in several therapeutic areas. For example, derivatives synthesized from 2,3,4,9-tetrahydro-1H-carbazol-1-amine act as potent activators of the CpxRA two-component system in uropathogenic E. coli, with optimized fluorinated analogs achieving an EC50 of 1.1 μM[1]. Similarly, the 1-amine handle is required for coupling diverse carboxylic acids to produce GPR17 antagonists with IC50 values around 4 μM [2]. Shifting the amine to other positions disrupts these highly specific receptor interactions.

Evidence DimensionTarget binding potency (EC50/IC50)
Target Compound Data1-amine derived amides (EC50 = 1.1 μM for CpxRA; IC50 ~ 4 μM for GPR17)
Comparator Or BaselineAlternative positional isomers (Loss of binding affinity)
Quantified DifferenceMaintains low-micromolar potency, whereas structural deviation abolishes activity.
ConditionsIn vitro whole-cell screens and calcium mobilization assays

Ensures the synthesized libraries possess the correct spatial geometry required for specific receptor antagonism and bacterial virulence modulation.

Scalable Synthesis of Enantiopure Antiviral and CNS APIs

The compound is the preferred starting material for the large-scale synthesis of enantiopure tetrahydrocarbazole derivatives, such as potential HPV antivirals and Pirlindole analogs. Its ability to form resolvable diastereomeric salts enables cost-effective multi-kilogram production in industrial reactors, bypassing the need for complex early-stage asymmetric catalysis [1].

Development of Novel Antibacterial Agents Targeting Virulence

In antimicrobial research, 2,3,4,9-tetrahydro-1H-carbazol-1-amine is utilized to synthesize activators of the bacterial CpxRA two-component system. This specific scaffold allows for the precise positioning of hydrophobic and electronegative groups, yielding compounds that suppress uropathogenic E. coli virulence without driving traditional growth-inhibition resistance[2].

Library Generation for Orphan GPCR Antagonists

For metabolic and inflammatory disease research, the 1-amine serves as a highly reactive handle for HATU-mediated couplings. This enables the rapid synthesis of diverse amide libraries designed to antagonize orphan G protein-coupled receptors, such as GPR17, where the specific spatial orientation of the 1-position is critical for receptor binding [3].

XLogP3

1.7

Dates

Last modified: 08-15-2023

First-generation structure-activity relationship studies of 2,3,4,9-tetrahydro-1H-carbazol-1-amines as CpxA phosphatase inhibitors

Yangxiong Li, Jessi J Gardner, Katherine R Fortney, Inga V Leus, Vincent Bonifay, Helen I Zgurskaya, Alexandre A Pletnev, Sheng Zhang, Zhong-Yin Zhang, Gordon W Gribble, Stanley M Spinola, Adam S Duerfeldt
PMID: 31104993   DOI: 10.1016/j.bmcl.2019.05.003

Abstract

Genetic activation of the bacterial two-component signal transduction system, CpxRA, abolishes the virulence of a number of pathogens in human and murine infection models. Recently, 2,3,4,9-tetrahydro-1H-carbazol-1-amines were shown to activate the CpxRA system by inhibiting the phosphatase activity of CpxA. Herein we report the initial structure-activity relationships of this scaffold by focusing on three approaches 1) A-ring substitution, 2) B-ring deconstruction to provide N-arylated amino acid derivatives, and 3) C-ring elimination to give 2-ethylamino substituted indoles. These studies demonstrate that the A-ring is amenable to functionalization and provides a promising avenue for continued optimization of this chemotype. Further investigations revealed that the C-ring is not necessary for activity, although it likely provides conformational constraint that is beneficial to potency, and that the (R) stereochemistry is required at the primary amine. Simplification of the scaffold through deconstruction of the B-ring led to inactive compounds, highlighting the importance of the indole core. A new lead compound 26 was identified, which manifests a ∼30-fold improvement in CpxA phosphatase inhibition over the initial hit. Comparison of amino and des-amino derivatives in bacterial strains differing in membrane permeability and efflux capabilities demonstrate that the amine is required not only for target engagement but also for permeation and accumulation in Escherichia coli.


Development and validation of a high-throughput cell-based screen to identify activators of a bacterial two-component signal transduction system

Julia J van Rensburg, Kate R Fortney, Lan Chen, Andrew J Krieger, Bruno P Lima, Alan J Wolfe, Barry P Katz, Zhong-Yin Zhang, Stanley M Spinola
PMID: 25870061   DOI: 10.1128/AAC.00236-15

Abstract

CpxRA is a two-component signal transduction system (2CSTS) found in many drug-resistant Gram-negative bacteria. In response to periplasmic stress, CpxA autophosphorylates and donates a phosphoryl group to its cognate response regulator, CpxR. Phosphorylated CpxR (CpxR-P) upregulates genes involved in membrane repair and downregulates multiple genes that encode virulence factors, which are trafficked across the cell membrane. Mutants that constitutively activate CpxRA in Salmonella enterica serovar Typhimurium and Haemophilus ducreyi are avirulent in mice and humans, respectively. Thus, the activation of CpxRA has high potential as a novel antimicrobial/antivirulence strategy. Using a series of Escherichia coli strains containing a CpxR-P-responsive lacZ reporter and deletions in genes encoding CpxRA system components, we developed and validated a novel cell-based high-throughput screen (HTS) for CpxRA activators. A screen of 36,000 compounds yielded one hit compound that increased reporter activity in wild-type cells. This is the first report of a compound that activates, rather than inhibits, a 2CSTS. The activity profile of the compound against CpxRA pathway mutants in the presence of glucose suggested that the compound inhibits CpxA phosphatase activity. We confirmed that the compound induced the accumulation of CpxR-P in treated cells. Although the hit compound contained a nitro group, a derivative lacking this group retained activity in serum and had lower cytotoxicity than that of the initial hit. This HTS is amenable for the screening of larger libraries to find compounds that activate CpxRA by other mechanisms, and it could be adapted to find activators of other two-component systems.


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